molecular formula C19H11ClF2N4OS2 B11370019 5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide

5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide

Cat. No.: B11370019
M. Wt: 448.9 g/mol
InChI Key: BFOONOBRVLCPMZ-UHFFFAOYSA-N
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Description

5-CHLORO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidine ring substituted with various functional groups, including a benzothiazole moiety and a fluorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Benzothiazole Moiety: Starting from an appropriate aniline derivative, the benzothiazole ring can be formed through cyclization reactions.

    Synthesis of the Pyrimidine Core: The pyrimidine ring can be synthesized via condensation reactions involving suitable precursors such as amidines and β-diketones.

    Introduction of Functional Groups: The chloro, fluoro, and sulfanyl groups can be introduced through nucleophilic substitution reactions, often using reagents like thionyl chloride, fluorinating agents, and thiols.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions and purifications.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to drive reactions to completion.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings, replacing halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides, while nucleophilic substitution can introduce various functional groups into the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Exploring its potential as a therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interaction with Receptors: Modulating receptor function.

    Pathway Modulation: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    5-CHLORO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE: can be compared with other pyrimidine derivatives, benzothiazole compounds, and fluorinated aromatic compounds.

Uniqueness

    Structural Features: The combination of a pyrimidine ring with benzothiazole and fluorophenyl groups.

    Chemical Properties: Unique reactivity due to the presence of multiple functional groups.

    Biological Activity: Potential for unique interactions with biological targets.

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

Molecular Formula

C19H11ClF2N4OS2

Molecular Weight

448.9 g/mol

IUPAC Name

5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(2-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C19H11ClF2N4OS2/c20-12-8-23-18(28-9-10-3-1-2-4-13(10)22)25-16(12)17(27)26-19-24-14-6-5-11(21)7-15(14)29-19/h1-8H,9H2,(H,24,26,27)

InChI Key

BFOONOBRVLCPMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC=C(C(=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F)Cl)F

Origin of Product

United States

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